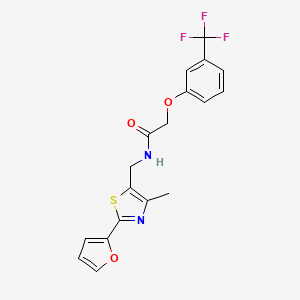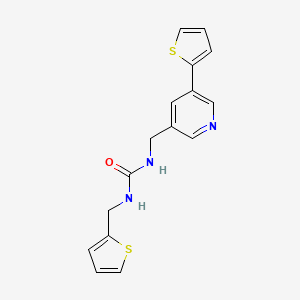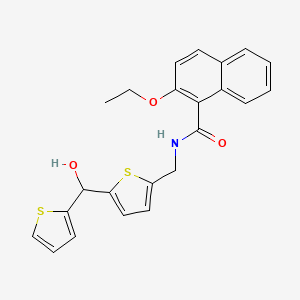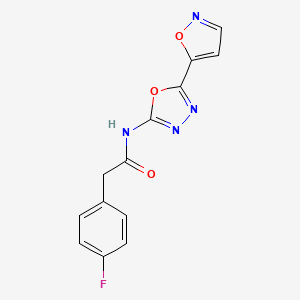
N-(4-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as CBR-470-1, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. This compound belongs to the family of indole-2-carboxamide derivatives and is known to possess potent anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of certain kinases that are involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to possess potent anti-inflammatory and anti-cancer properties in various in vitro and in vivo models. This compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory disorders. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in various animal models.
実験室実験の利点と制限
One of the major advantages of using N-(4-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for drug development. This compound has also been shown to possess low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which could limit its bioavailability and efficacy.
将来の方向性
N-(4-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has shown promising results in various preclinical studies, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some of the future directions for research on this compound include:
1. Investigating the efficacy of this compound in treating various inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
2. Investigating the potential use of this compound in combination with other anti-cancer drugs for the treatment of various types of cancer.
3. Investigating the immunomodulatory properties of this compound and its potential use in treating autoimmune disorders.
4. Developing new formulations of this compound with improved solubility and bioavailability.
In conclusion, this compound is a synthetic compound that possesses potent anti-inflammatory and anti-cancer properties. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has shown promising results in various preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
合成法
The synthesis of N-(4-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves several steps, starting with the reaction of 4-chlorobenzyl chloride with 1,2-dimethylindole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl oxalyl chloride to obtain the final product, this compound. The synthesis of this compound has been reported in several research articles and has been optimized for maximum yield and purity.
科学的研究の応用
N-(4-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential use in treating various diseases such as cancer, inflammation, and autoimmune disorders. Several research studies have reported the anti-inflammatory and anti-cancer properties of this compound, making it a promising candidate for drug development. This compound has also been shown to possess immunomodulatory properties, which could make it useful in treating autoimmune disorders.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-17(15-5-3-4-6-16(15)22(12)2)18(23)19(24)21-11-13-7-9-14(20)10-8-13/h3-10H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDJUUXFNPPHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane](/img/structure/B2660605.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-methoxybenzamide](/img/structure/B2660607.png)

![2-Benzyl-8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2660609.png)
![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2660610.png)
![6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[1-[1-(4-Chlorophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2660614.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2660615.png)
![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2660617.png)
![3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2660621.png)


![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2660627.png)
